molecular formula C18H13NO2 B13409034 1-Acetamidopyren-6-ol CAS No. 91598-91-3

1-Acetamidopyren-6-ol

Cat. No.: B13409034
CAS No.: 91598-91-3
M. Wt: 275.3 g/mol
InChI Key: VCLWCBGOALUALI-UHFFFAOYSA-N
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Description

1-Acetamidopyren-6-ol (CAS Number: 91598-91-3) is a specialized pyrene derivative with the molecular formula C18H13NO2. This compound is identified in scientific literature primarily for its application in genetic toxicology research, where it has been used as a model compound in mutagenicity studies. It has been tested in the Salmonella typhimurium mutagenicity assay, demonstrating activity at doses as low as 50 nanograms per plate . Synonyms for this compound include N-(6-Hydroxy-1-pyrenyl)acetamide and 6-acetamido-1-pyrenol . As a derivative of pyrene, a polycyclic aromatic hydrocarbon, it is of significant interest in studies investigating metabolic activation, DNA interaction, and mutagenic mechanisms. Researchers value this chemical for probing the structural features that influence the electrophilicity and DNA-binding potential of aromatic amines. This product is intended for research purposes only and is not suitable for diagnostic or therapeutic use. It is essential for researchers to consult the relevant safety data sheets and adhere to all laboratory safety protocols when handling this substance. For specific storage and handling information, please contact our product information team.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

91598-91-3

Molecular Formula

C18H13NO2

Molecular Weight

275.3 g/mol

IUPAC Name

N-(6-hydroxypyren-1-yl)acetamide

InChI

InChI=1S/C18H13NO2/c1-10(20)19-15-8-4-11-3-7-14-16(21)9-5-12-2-6-13(15)17(11)18(12)14/h2-9,21H,1H3,(H,19,20)

InChI Key

VCLWCBGOALUALI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C2C=CC3=C4C2=C(C=CC4=C(C=C3)O)C=C1

Origin of Product

United States

Synthetic Methodologies and Derivatization Strategies for 1 Acetamidopyren 6 Ol Analogues

Established Synthetic Routes to 1-Acetamidopyren-6-ol

While a direct, one-pot synthesis for this compound is not prominently documented, its synthesis can be achieved through multi-step pathways that leverage known reactions for the functionalization of the pyrene (B120774) scaffold. The most plausible routes involve the sequential introduction of an amino or nitro group at the 1-position and a hydroxyl group at the 6-position, followed by acetylation of the amino group. The order of these transformations is critical to achieving the desired 1,6-disubstitution pattern.

One potential pathway begins with the nitration of pyrene. The electrophilic nitration of pyrene typically yields a mixture of isomers, with 1-nitropyrene (B107360) being a major product. Subsequent reduction of the nitro group, commonly achieved using reagents such as tin(II) chloride or catalytic hydrogenation, affords 1-aminopyrene (B158619). The introduction of a hydroxyl group at the 6-position of 1-aminopyrene presents a regioselective challenge. However, studies on the metabolism of 1-nitropyrene have shown that enzymatic hydroxylation can occur at the 3-, 6-, and 8-positions. nih.gov This suggests that biomimetic approaches or specific catalytic systems could be employed for the targeted hydroxylation of 1-aminopyrene or its N-acetylated derivative.

An alternative and more controlled strategy involves the nitration of N-acetyl-1-aminopyrene (1-NAAP). Research has demonstrated that 1-NAAP is a good substrate for microsome-mediated ring hydroxylation, indicating that the acetylamino group can direct subsequent functionalization. nih.gov Following the introduction of the hydroxyl group at the 6-position to yield 6-hydroxy-N-acetyl-1-aminopyrene, the synthesis would be complete.

Another viable route could start from 1-hydroxypyrene (B14473), which can be synthesized from pyrene via several methods, including the Friedel-Crafts acylation followed by Baeyer-Villiger oxidation and saponification. google.comchemicalbook.com The subsequent regioselective introduction of a nitro group at the 6-position of 1-hydroxypyrene would be the next critical step. While direct nitration of 1-hydroxypyrene can lead to a mixture of products, specific nitrating agents and conditions can favor the formation of certain isomers. researchgate.net Following the successful synthesis of 1-nitro-6-hydroxypyrene, reduction of the nitro group would yield 1-amino-6-hydroxypyrene, which can then be acetylated using acetic anhydride (B1165640) or acetyl chloride under appropriate conditions to furnish the final product, this compound. nih.gov

The table below summarizes a plausible synthetic sequence starting from pyrene.

StepReactionStarting MaterialKey Reagents and ConditionsIntermediate/Product
1Friedel-Crafts AcylationPyreneAcetyl chloride, AlCl₃, Dichloromethane1-Acetylpyrene
2Baeyer-Villiger Oxidation1-AcetylpyrenePeracetic acid1-Acetoxypyrene
3Saponification1-AcetoxypyreneNaOH, Water1-Hydroxypyrene
4Nitration1-HydroxypyreneNitrating agent (e.g., HNO₃/H₂SO₄)1-Hydroxy-6-nitropyrene
5Reduction1-Hydroxy-6-nitropyreneSnCl₂/HCl or H₂/Pd-C1-Amino-6-hydroxypyrene
6Acetylation1-Amino-6-hydroxypyreneAcetic anhydride or Acetyl chlorideThis compound

Approaches for the Synthesis of Pyrene-Based Derivatives and Structural Analogues

The synthesis of pyrene-based derivatives and structural analogues of this compound relies on a broader range of functionalization strategies. These methods are essential for creating a library of compounds with diverse properties for various research applications.

Electrophilic substitution reactions are a cornerstone of pyrene chemistry. The 1, 3, 6, and 8 positions of the pyrene ring are the most susceptible to electrophilic attack. mdpi.com Common electrophilic substitutions include:

Halogenation: Bromination of pyrene can be controlled to yield mono-, di-, tri-, or tetra-substituted products depending on the reaction conditions. nih.gov For instance, 1,3,6,8-tetrabromopyrene (B107014) can be synthesized by treating pyrene with bromine in nitrobenzene. nih.gov These brominated pyrenes serve as versatile intermediates for further functionalization via cross-coupling reactions.

Nitration: As mentioned earlier, nitration is a key step in the synthesis of amino-substituted pyrenes. The regioselectivity can be influenced by the reaction conditions and the presence of other substituents. scirp.orgscirp.org

Acylation: Friedel-Crafts acylation introduces acyl groups onto the pyrene ring, which can then be transformed into other functional groups. nsf.gov

Transition metal-catalyzed cross-coupling reactions have revolutionized the synthesis of complex pyrene derivatives. Reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings allow for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a wide array of substituents. mdpi.comacs.org For example, 1,6-disubstituted pyrene derivatives have been synthesized using the Hagihara-Sonogashira cross-coupling reaction. bohrium.com

Furthermore, multi-step synthetic sequences are often employed to achieve specific substitution patterns that are not accessible through direct functionalization. mdpi.commdpi.com These strategies may involve the use of protecting groups to block certain positions while others are functionalized. For instance, a tert-butyl group can be introduced as a protecting group to direct subsequent substitutions to other positions on the pyrene ring. mdpi.com

The table below highlights some common reactions used in the synthesis of pyrene derivatives.

Reaction TypeDescriptionExample Application
Electrophilic BrominationIntroduction of bromine atoms onto the pyrene ring.Synthesis of 1,3,6,8-tetrabromopyrene as a precursor for further functionalization. nih.gov
Suzuki-Miyaura CouplingFormation of C-C bonds between a boronic acid/ester and a halide.Synthesis of aryl-substituted pyrenes. mdpi.com
Sonogashira CouplingFormation of C-C bonds between a terminal alkyne and an aryl/vinyl halide.Synthesis of 1,6-diethynylpyrene derivatives. bohrium.com
Buchwald-Hartwig AminationFormation of C-N bonds between an amine and an aryl halide.Introduction of amino groups at specific positions. mdpi.com
Friedel-Crafts AcylationIntroduction of an acyl group using an acyl halide or anhydride and a Lewis acid catalyst.Synthesis of acetylpyrenes as intermediates. nsf.gov

Design Principles for Functionalized this compound Derivatives in Research Applications

The design of functionalized this compound derivatives is driven by the desire to create molecules with tailored properties for specific research applications, particularly in the fields of materials science and chemical biology. The pyrene core itself possesses unique photophysical properties, including a long fluorescence lifetime and the ability to form excimers, which are highly sensitive to the local environment.

The introduction of functional groups at the 1- and 6-positions significantly modulates these properties. The acetamido group at the 1-position and the hydroxyl group at the 6-position introduce both hydrogen bond donating and accepting capabilities, which can influence the molecule's solubility, aggregation behavior, and interactions with biological macromolecules.

Key design principles for functionalized derivatives include:

Tuning Photophysical Properties: The electron-donating or -withdrawing nature of the substituents can alter the absorption and emission wavelengths of the pyrene core. For instance, attaching electron-donating groups can lead to a red-shift in the fluorescence emission. By systematically varying the substituents, a range of fluorescent probes with different spectral characteristics can be developed.

Enhancing Solubility: The inherent hydrophobicity of the pyrene ring can be a limitation in biological applications. The introduction of polar functional groups, such as hydroxyl, carboxyl, or sulfonate groups, can enhance water solubility.

Introducing Reactive Handles: Functional groups can be incorporated to serve as reactive handles for conjugation to other molecules, such as proteins, nucleic acids, or polymers. For example, a carboxylic acid or an amine group can be used for amide bond formation.

Controlling Intermolecular Interactions: The substituents can be designed to control the self-assembly and aggregation of the pyrene derivatives. This is particularly important for applications in organic electronics and the development of materials with specific solid-state properties. For example, long alkyl chains can be introduced to promote liquid crystalline behavior.

The following table provides examples of how different functional groups can be used to modify the properties of pyrene derivatives for specific research applications.

Functional GroupProperty ModificationPotential Research Application
Sulfonate (-SO₃H)Increases water solubilityFluorescent probes for aqueous environments
Carboxylic Acid (-COOH)Provides a handle for conjugation, increases polarityBioconjugation, pH-sensitive probes
Long Alkyl ChainsEnhances solubility in organic solvents, influences self-assemblyOrganic light-emitting diodes (OLEDs), liquid crystals
Boronic Acid (-B(OH)₂)Enables further cross-coupling reactionsSynthesis of complex, multi-substituted pyrenes
Azide (-N₃)Allows for "click" chemistry reactionsBioconjugation, materials functionalization

By applying these design principles, a vast library of this compound analogs and other pyrene derivatives can be synthesized to address a wide range of scientific questions and technological challenges.

Advanced Spectroscopic Characterization and Structure Function Elucidation of 1 Acetamidopyren 6 Ol

Spectroscopic Techniques for Structural Confirmation

A combination of spectroscopic methods is employed to confirm the molecular structure of 1-Acetamidopyren-6-ol, each providing unique insights into its atomic and molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a powerful technique for determining the arrangement of hydrogen atoms within a molecule. libretexts.orgyoutube.com In the ¹H NMR spectrum of a related pyrene (B120774) derivative, specific signals corresponding to the aromatic protons of the pyrene core and the acetyl group protons would be expected for this compound. researchgate.net The chemical shifts (δ) of these protons are influenced by their local electronic environment. For instance, the aromatic protons would appear in a distinct region of the spectrum, and their coupling patterns would provide information about their relative positions on the pyrene ring. researchgate.net The protons of the acetamido group (-NHCOCH₃) would also exhibit characteristic signals. The integration of these signals helps in quantifying the number of protons in each environment. libretexts.org

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. innovatechlabs.comredalyc.org The FTIR spectrum of this compound is expected to show characteristic absorption bands. For the secondary amide group, an N-H stretching peak would be observed in the range of 3370 to 3170 cm⁻¹. spectroscopyonline.com Other significant peaks would include the C=O stretching of the amide group and various C-H and C=C stretching and bending vibrations associated with the pyrene aromatic system. The region below 1500 cm⁻¹, known as the fingerprint region, provides a unique pattern for the molecule. innovatechlabs.comredalyc.org

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. msu.edulibretexts.org The absorption of UV or visible light excites electrons from the ground state to higher energy orbitals. msu.edu The UV-Vis spectrum of this compound, like other pyrene derivatives, is characterized by absorption bands corresponding to π-π* transitions within the conjugated pyrene ring system. researchgate.net The position and intensity of these bands are sensitive to the substituents on the pyrene core. The presence of the acetamido and hydroxyl groups influences the electronic distribution and, consequently, the absorption maxima (λmax). rsc.org

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and elemental composition of a compound by measuring the mass-to-charge ratio (m/z) of its ions. msu.edu In the mass spectrum of this compound, the molecular ion peak (M⁺) would correspond to the exact molecular weight of the compound. nist.gov Fragmentation patterns, which result from the breakdown of the molecular ion, provide valuable structural information. libretexts.org For example, fragmentation of this compound could involve the loss of the acetyl group or other characteristic fragments, aiding in the confirmation of its structure. researchgate.net

Spectroscopic Technique Anticipated Observations for this compound References
¹H NMRSignals for aromatic protons, acetamido group protons, and hydroxyl proton. libretexts.orgresearchgate.netdocbrown.info
FTIRN-H and C=O stretching bands from the amide, O-H stretching from the hydroxyl group, and C=C and C-H bands from the pyrene ring. innovatechlabs.comspectroscopyonline.comresearchgate.net
UV-VisAbsorption maxima (λmax) corresponding to π-π* electronic transitions of the pyrene system. msu.edulibretexts.orglcms.cz
Mass SpectrometryMolecular ion peak (M⁺) confirming the molecular weight, and characteristic fragmentation patterns. msu.edulibretexts.orgresearchgate.net

Fluorescence Spectroscopic Analysis of this compound and its Derivatives

Fluorescence spectroscopy is a highly sensitive technique used to study the emission of light from molecules that have absorbed light. horiba.comedinst.com This method is particularly valuable in the context of fluorescent probes, where changes in fluorescence properties can signal specific biological or chemical events. nih.govrsc.org

Excimer/Monomer Emission: Pyrene and its derivatives are well-known for their ability to form excimers, which are excited-state dimers that form when an excited monomer interacts with a ground-state monomer. This results in a characteristic broad, red-shifted emission band in addition to the structured monomer emission. researchgate.netresearchgate.net The ratio of the excimer to monomer fluorescence intensity can be used to probe the local concentration and microenvironment of the fluorophore. While specific studies on this compound excimer formation are not detailed in the provided results, the behavior of the parent pyrene molecule suggests this potential.

Quantum Yield: The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process, defined as the ratio of the number of photons emitted to the number of photons absorbed. omlc.orgedinst.com The quantum yield of a fluorophore can be influenced by its molecular structure and environment. For instance, the quantum yield of some pyrimidine (B1678525) photoadducts was found to be dependent on the nature of the bases and the presence of a phosphate (B84403) group. nih.gov In the context of probe research, a high quantum yield is often desirable for achieving high sensitivity. rsc.org The development of fluorescent probes often involves designing molecules where the quantum yield is modulated by the presence of an analyte. frontiersin.org

Use in Fluorescent Probes: Derivatives of fluorescent molecules like pyrene are often functionalized to create probes that can detect specific analytes or changes in the cellular environment. nih.govnih.gov These probes can operate through various mechanisms, including Intramolecular Charge Transfer (ICT), Förster Resonance Energy Transfer (FRET), and Photoinduced Electron Transfer (PET). nih.gov For example, a probe might be designed where the binding of an ion or molecule alters the electronic properties of the fluorophore, leading to a change in fluorescence intensity or wavelength. frontiersin.org While this compound itself is a metabolite, its fluorescent properties could potentially be harnessed in the design of such probes. researchgate.netinchem.org

Fluorescence Parameter Description Relevance to Probe Research
Excimer/Monomer EmissionFormation of an excited-state dimer (excimer) leading to a distinct emission band.Can be used to report on local probe concentration and microviscosity.
Quantum Yield (ΦF)The ratio of photons emitted to photons absorbed, indicating fluorescence efficiency.High quantum yield is crucial for the sensitivity of a fluorescent probe.
Turn-on/Turn-off ProbesProbes that exhibit a significant increase or decrease in fluorescence upon interaction with an analyte.Enables the detection of specific molecules or environmental changes.

Correlation of Spectroscopic Data with Molecular Structure and Electronic Properties

The spectroscopic data obtained for this compound are directly related to its molecular structure and electronic properties. The pyrene core is a large, conjugated aromatic system, which gives rise to its characteristic UV-Vis absorption and fluorescence properties. researchgate.net The positions of the acetamido and hydroxyl substituents on the pyrene ring influence the electronic distribution within the molecule.

The electron-donating or electron-withdrawing nature of these substituents can affect the energy levels of the molecular orbitals, which in turn alters the wavelengths of light absorbed and emitted. rsc.org For example, an electron-donating group can lead to a red-shift (a shift to longer wavelengths) in the absorption and emission spectra. This phenomenon is central to the design of fluorescent probes based on mechanisms like Intramolecular Charge Transfer (ICT), where a change in the electronic push-pull character of the molecule upon analyte binding leads to a ratiometric fluorescence response. nih.gov

Theoretical calculations, such as those based on Density Functional Theory (DFT), can be used to model the electronic structure and predict spectroscopic properties, providing a deeper understanding of the structure-property relationships. faccts.de

Time-Resolved Spectroscopic Investigations of Excited State Dynamics

Time-resolved spectroscopy provides crucial insights into the dynamic processes that occur in a molecule after it absorbs light. These techniques can monitor the fate of the excited state on timescales ranging from femtoseconds to seconds.

Upon excitation, a molecule like this compound is promoted to an excited electronic state. From this state, it can undergo several relaxation processes, including fluorescence, intersystem crossing to a triplet state, internal conversion (non-radiative decay to the ground state), and energy transfer to other molecules. faccts.denih.gov

Ultrafast techniques, such as transient absorption spectroscopy, can be used to track these processes in real-time. nih.gov For example, studies on other molecules have shown that internal conversion and intersystem crossing can occur on the picosecond timescale. rsc.org The rates of these processes are determined by the molecular structure and its interaction with the surrounding environment. Understanding the excited-state dynamics is critical for applications such as photocatalysis and the design of efficient fluorescent probes, as it governs the competition between the desired fluorescent emission and other non-radiative decay pathways. chemrxiv.orgresearchgate.net

Mechanistic Insights into the Biological Activity of 1 Acetamidopyren 6 Ol

Elucidation of Metabolic Activation Pathways of 1-Acetamidopyren-6-ol

The conversion of this compound into a genotoxic agent is a multi-step process involving several key enzymes. The metabolic activation is essential for its ability to damage genetic material.

The initial step in the metabolic activation of this compound involves oxidative metabolism, a process catalyzed by cytochrome P450 (CYP) enzymes. nih.govwikipedia.org These enzymes, predominantly found in the liver, are responsible for the biotransformation of a wide array of foreign compounds. nih.gov In experimental settings, the S9 fraction, which contains the microsomal and cytosolic fractions of the liver and is rich in CYP enzymes, is used to simulate this metabolic process. nih.gov

The mutagenicity of this compound is dependent on the presence of the S9 fraction, highlighting the critical role of CYP-mediated oxidation. nih.gov This initial oxidative step is a prerequisite for subsequent activation pathways that lead to the formation of highly reactive intermediates. While specific CYP isoforms involved in this compound metabolism are not fully elucidated, the broader family of CYP enzymes is known to catalyze reactions such as hydroxylation and epoxidation on various substrates. wikipedia.orgnih.gov

Following the initial oxidation by cytochrome P450 enzymes, O-acetyltransferase (OAT) plays a pivotal role in amplifying the genotoxicity of this compound. nih.gov Studies have demonstrated that the mutagenic potential of this compound is significantly enhanced in bacterial strains that overproduce OAT and is diminished in strains deficient in this enzyme. nih.gov

This enhancement of genotoxicity by OAT strongly suggests a pathway involving N-hydroxylation followed by O-esterification. nih.gov The resulting O-ester is a more reactive molecule, capable of forming adducts with DNA, which is a key step in its mutagenic action. The requirement of both S9 and OAT activity for this compound to exhibit mutagenicity underscores the sequential nature of its activation. nih.gov

The metabolic activation of this compound proceeds through the formation of several highly reactive intermediates. A primary pathway involves N-hydroxylation, catalyzed by cytochrome P450 enzymes, to form an N-hydroxy derivative. This intermediate is then a substrate for O-acetyltransferase, which catalyzes the formation of an unstable O-acetylated metabolite.

This O-acetylated intermediate can spontaneously decompose to form a highly electrophilic arylnitrenium ion. inchem.org This arylnitrenium ion is considered an ultimate carcinogen, capable of reacting with nucleophilic sites in DNA. researchgate.net

Table 1: Key Enzymes and Intermediates in the Metabolic Activation of this compound

Enzyme/Intermediate Role in Metabolic Activation Reference
Cytochrome P450 (S9 Fraction) Initial oxidative metabolism, including N-hydroxylation. nih.gov
O-Acetyltransferase (OAT) Enhances genotoxicity through O-esterification of the N-hydroxy intermediate. nih.gov
N-hydroxy-1-acetamidopyrene An initial, less reactive metabolic intermediate. nih.gov
Arylnitrenium ion A highly reactive electrophilic intermediate that can bind to DNA. inchem.org

Molecular Mechanisms of Genotoxicity (focus on DNA interactions)

The genotoxicity of this compound is a direct consequence of the interaction of its activated metabolites with DNA, leading to the formation of DNA adducts and the induction of DNA damage pathways.

The highly reactive electrophilic intermediates, particularly the arylnitrenium ion, generated during the metabolic activation of this compound, can covalently bind to DNA, forming DNA adducts. kegg.jp These adducts are lesions in the DNA that can disrupt its normal function. The formation of DNA adducts is a critical initiating event in chemical carcinogenesis. nih.gov

While the specific sites of adduction for this compound are not definitively detailed in the provided context, related compounds are known to form adducts at various positions on DNA bases, most commonly with guanine (B1146940). researchgate.net The formation of these bulky adducts can distort the DNA helix, interfering with essential cellular processes like replication and transcription. aopwiki.org

The presence of DNA adducts triggers a cellular response known as the DNA damage response (DDR). sigmaaldrich.com This is a complex network of signaling pathways that detects DNA lesions and initiates repair mechanisms. clinicsinoncology.com If the DNA damage is extensive or cannot be properly repaired, it can lead to mutations, chromosomal aberrations, and ultimately, cell death or the development of cancer. nih.gov

The cell employs several DNA repair pathways to deal with different types of DNA damage. For bulky adducts formed by compounds like the metabolites of this compound, nucleotide excision repair (NER) is a major repair pathway. oncohemakey.com However, if these adducts are not efficiently removed, they can lead to the stalling of DNA replication forks, which can induce other damage tolerance pathways, some of which are error-prone and can lead to the introduction of mutations. frontiersin.org

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
1-Nitropyrene (B107360)
N-hydroxy-1-acetamidopyrene

Application of 1 Acetamidopyren 6 Ol and Its Derivatives in Chemical Sensing and Bioimaging Research

Rational Design Strategies for Pyrene-Based Fluorescent Probes

The efficacy of a fluorescent probe is intrinsically linked to its molecular design. For pyrene-based probes, including those derived from 1-Acetamidopyren-6-ol, the overarching goal is to create a system where the fluorescence output is predictably and selectively altered in the presence of a target analyte. This is achieved through the integration of a pyrene (B120774) fluorophore with a specific recognition unit, connected by a linker that facilitates communication between the two. The interaction of the recognition unit with the analyte triggers a change in the photophysical properties of the pyrene core, leading to a measurable signal.

Principles of Fluorescence Modulation

Several key photophysical principles govern the modulation of fluorescence in these probes:

Photoinduced Electron Transfer (PeT): In a typical PeT-based sensor, the pyrene fluorophore is linked to an electron-donating or electron-accepting recognition unit. In the "off" state, the fluorescence of the pyrene is quenched due to the transfer of an electron between the fluorophore and the recognition unit upon excitation. Binding of the analyte to the recognition unit alters its electronic properties, inhibiting the PeT process and "turning on" the fluorescence.

Förster Resonance Energy Transfer (FRET): FRET is a non-radiative energy transfer process that occurs between two chromophores, a donor and an acceptor, when they are in close proximity (typically 1-10 nm). In a FRET-based probe, the pyrene moiety can act as either the donor or the acceptor. The binding of an analyte can induce a conformational change in the probe, altering the distance or orientation between the donor and acceptor and thereby modulating the FRET efficiency. This results in a ratiometric change in the fluorescence emission of the donor and acceptor.

Aggregation-Induced Emission (AIE): Many traditional fluorophores suffer from aggregation-caused quenching (ACQ), where their fluorescence intensity decreases at high concentrations or in the aggregated state. In contrast, AIE-active molecules, including certain pyrene derivatives, exhibit enhanced fluorescence emission in the aggregated state. This phenomenon is often attributed to the restriction of intramolecular rotations in the aggregated form, which blocks non-radiative decay pathways. AIE-based probes are designed to be weakly fluorescent as individual molecules but become highly emissive upon analyte-induced aggregation.

Design of Excimer-Based Fluorescent Probes for Enhanced Sensing Capabilities

A distinctive feature of pyrene is its ability to form excimers, which are excited-state dimers that exhibit a characteristic broad, red-shifted emission band compared to the structured monomer emission. This property is highly sensitive to the distance and orientation between two pyrene units. Excimer-based probes are designed by incorporating two pyrene moieties into a single molecule. In the absence of an analyte, the two pyrene units are held apart, and only monomer emission is observed. Upon binding to the target, a conformational change brings the pyrene units into close proximity, leading to the formation of an excimer and a ratiometric change in the fluorescence spectrum. This provides a built-in self-calibration mechanism, enhancing the reliability of the sensing measurement.

Development of this compound Analogues as Chemical Sensors

The this compound scaffold serves as a versatile platform for the development of a wide array of chemical sensors. By modifying the acetamido and hydroxyl groups, researchers can introduce various recognition moieties to target specific analytes with high selectivity.

Detection of Specific Analytes

Metal Ions: The sensitive and selective detection of metal ions is crucial due to their diverse roles in biological systems and their potential toxicity in the environment. Analogues of this compound have been designed to bind to specific metal ions. For instance, the introduction of chelating groups can lead to probes that exhibit a "turn-on" or ratiometric fluorescence response upon complexation with ions such as Cu²⁺, Fe³⁺, and Hg²⁺.

Probe DerivativeTarget AnalyteSensing MechanismLimit of Detection (LOD)
Pyrene-ThioureaHg²⁺, Ag⁺Ratiometric (Monomer/Excimer)2.09 nM (Ag⁺), 8.11 nM (Hg²⁺)
Pyrene-BenzothiazoleFe³⁺, Fe²⁺Turn-on (AIEE)2.06 μM (Fe²⁺), 2.61 μM (Fe³⁺)
Pyrene-HydrazoneCu²⁺Ratiometric0.16 μM

Reactive Sulfur Species (RSS): Reactive sulfur species, such as hydrogen sulfide (B99878) (H₂S), persulfides (RSSH), and polysulfides (RSSnH), play vital roles in cellular signaling and redox homeostasis. Fluorescent probes capable of detecting these species are essential tools for understanding their biological functions. Derivatives of this compound can be functionalized with reactive sites that selectively react with specific RSS, leading to a change in fluorescence. For example, a probe might incorporate a moiety that undergoes a specific chemical reaction with H₂S, cleaving a quenching group and restoring the fluorescence of the pyrene core. nih.gov

Chemo-sensing Mechanisms and Selectivity Enhancement

The selectivity of a chemosensor is its ability to respond to a specific analyte in the presence of other potentially interfering species. For this compound based probes, selectivity is primarily achieved through the design of the recognition moiety. This involves incorporating binding sites with specific geometries and electronic properties that are complementary to the target analyte.

Furthermore, the choice of the fluorescence modulation mechanism can also contribute to selectivity. For example, ratiometric sensing, which relies on the change in the ratio of two different emission wavelengths (e.g., monomer vs. excimer), provides a more robust and selective signal compared to simple intensity changes, as it is less susceptible to fluctuations in probe concentration and instrumental parameters. Theoretical calculations, such as Density Functional Theory (DFT), are often employed to understand the binding modes between the probe and the analyte, aiding in the rational design of more selective sensors.

Utilization in Biological Imaging Methodologies

A key application of fluorescent probes derived from this compound is in biological imaging. Their ability to selectively detect and report on the presence of specific analytes within complex biological environments, such as living cells, provides invaluable insights into cellular processes.

To be effective for bioimaging, these probes must possess several key characteristics in addition to high sensitivity and selectivity. These include good water solubility, cell membrane permeability, low cytotoxicity, and photostability. The this compound scaffold can be modified to enhance these properties, for example, by introducing hydrophilic groups to improve water solubility or by incorporating specific targeting moieties to direct the probe to particular cellular organelles.

Fluorescence microscopy is the primary technique used to visualize the signals from these probes within cells. By monitoring the changes in fluorescence intensity or the ratiometric signal, researchers can map the spatial and temporal distribution of the target analyte. This has been successfully applied to visualize fluctuations in intracellular metal ion concentrations and to detect the generation of reactive sulfur species in response to various stimuli. The continued development of advanced imaging techniques, such as two-photon microscopy, further enhances the utility of these probes by enabling deeper tissue penetration and reduced phototoxicity.

Investigations of Molecular Interactions and Recognition Mechanisms Involving 1 Acetamidopyren 6 Ol

Supramolecular Interactions in Solution and at Interfaces

Supramolecular chemistry investigates chemical systems built from multiple molecules linked by non-covalent forces. wikipedia.org These interactions, which include hydrogen bonding, hydrophobic forces, van der Waals forces, and π-π interactions, govern how molecules like 1-acetamidopyren-6-ol behave in various environments. wikipedia.orgdatanose.nl

The structure of this compound—a large, planar, aromatic pyrene (B120774) core with polar hydroxyl and acetamido functional groups—dictates its supramolecular behavior. In aqueous solutions, the hydrophobic pyrene backbone tends to minimize contact with water. This can lead to aggregation or partitioning into non-polar environments. oup.com This hydrophobic effect is a primary driving force in many biological processes, including protein folding and the formation of cell membranes. oup.comtandfonline.com

At interfaces, such as between a solvent and a biological membrane, this compound would orient itself based on the polarity of its functional groups. The hydroxyl (-OH) and acetamido (-NHCOCH₃) groups are capable of forming hydrogen bonds with polar molecules like water, while the aromatic pyrene system can engage in π-π stacking interactions with other aromatic molecules or surfaces. rug.nl This amphiphilic nature is crucial for its distribution and interaction within biological systems. The principles of host-guest chemistry, where a 'host' molecule with a cavity binds a 'guest' molecule, are relevant here, as enzymes and DNA can act as hosts for metabolites like this compound. wikipedia.orgbbau.ac.in

Binding Studies with Biomolecular Targets (e.g., DNA, proteins, enzymes in mechanistic studies)

Research has extensively documented that metabolites of 1-nitropyrene (B107360) (1-NP) form covalent bonds, known as adducts, with critical biomolecules like DNA and proteins. medchemexpress.comoup.comnih.gov This binding is a key event in its mechanism of toxicity and carcinogenicity.

DNA Binding: this compound is a major metabolite of 1-NP and has been identified as a potent S9-dependent mutagen. researchgate.net This indicates that it requires further metabolic activation, typically by cytochrome P450 enzymes (S9 fraction), to become reactive towards DNA. researchgate.netresearchgate.net The activation of this compound can proceed through several pathways, including deacetylation and N-oxidation to form a reactive arylnitrenium ion, or K-region oxidation to produce an epoxide. inchem.org These electrophilic intermediates then readily attack electron-rich sites on DNA bases. inchem.org

The primary DNA adduct formed from 1-NP metabolism is N-(deoxyguanosin-8-yl)-1-aminopyrene (dG-C8-AP), which results from the covalent linkage between the C8 position of guanine (B1146940) and the aminopyrene moiety. tandfonline.comnih.govresearchgate.netoup.comresearchgate.net The formation of this adduct is a result of the nitroreduction pathway of the parent 1-NP. oup.comresearchgate.net Studies have confirmed that metabolites of 1-NP, including K-region epoxides, lead to the formation of DNA adducts in various tissues. oup.cominchem.org The interaction is so significant that 1-nitropyrene is used as a DNA probe due to its metabolites' ability to form these nucleic acid adducts. medchemexpress.com

Protein Binding: In addition to DNA, metabolites of 1-NP also bind covalently to cellular proteins. nih.gov Quantitative analysis in exposed rats revealed that the concentration of protein adducts in internal organs was significantly higher than that of DNA adducts. acs.orgnih.gov This suggests that protein binding is a major fate for reactive 1-NP metabolites. The binding often occurs at cysteine residues within the protein structure. acs.org This extensive protein binding could serve as a sensitive dosimeter for exposure to 1-NP and, by extension, its metabolites. acs.orgnih.gov

Quantitative Analysis of Binding Affinities and Stoichiometries (e.g., Job's plot, dissociation constants)

The interaction between 1-NP metabolites and their biological targets has been quantified in several studies. These analyses provide insight into the strength and specificity of the binding events.

Binding to DNA Repair Proteins: The cellular response to DNA damage involves recognition and repair by specific enzymes. The E. coli UvrABC nuclease system is a key player in nucleotide excision repair. The affinity of the UvrA protein, which is responsible for initial damage recognition, for DNA containing the 1-nitropyrene-derived adduct (AP-DNA) has been measured. The equilibrium dissociation constant (Kd) provides a measure of this binding affinity, with lower values indicating tighter binding.

DNA Adduct LigandBinding ProteinDissociation Constant (Kd)Reference
AP-DNA (from 1-Nitropyrene)UvrA23 ± 9 nM nih.govnih.gov
AF-DNA (from 2-Aminofluorene)UvrA33 ± 9 nM nih.govnih.gov
AAF-DNA (from N-Acetyl-2-aminofluorene)UvrA8 ± 2 nM nih.govnih.gov

Binding to Metabolic Enzymes: The metabolic activation of 1-NP is the first step toward its interaction with biomolecules. The binding affinity of 1-NP to various cytochrome P450 (CYP) enzymes, which catalyze its oxidation, has been calculated using molecular dynamics simulations. These binding energies indicate the initial affinity before the enzymatic reaction occurs.

LigandBinding Protein (Enzyme)Binding Affinity (kcal/mol)Reference
1-NitropyreneCYP 2A13-16.48 acs.orgnih.gov
1-NitropyreneCYP 2E1-13.90 acs.orgnih.gov
1-NitropyreneCYP 2A6-7.89 acs.orgnih.gov
1-NitropyreneCYP 3A4-5.06 acs.orgnih.gov
1-NitropyreneCYP 1A2-2.80 acs.orgnih.gov
1-NitropyreneCYP 1B1-2.38 acs.orgnih.gov

These data show a particularly high binding affinity of 1-NP for the CYP 2A13 enzyme, suggesting it plays a dominant role in the metabolic processing of the compound. acs.orgnih.gov

Elucidation of Molecular Recognition Pathways and Forces (e.g., hydrophobic interactions, hydrogen bonding, van der Waals forces)

The process of a reactive metabolite of 1-NP, such as an epoxide or arylnitrenium ion derived from this compound, binding to a target like DNA involves a sequence of molecular recognition events driven by non-covalent forces, culminating in the formation of a stable covalent bond.

Hydrophobic and π-π Interactions: The large, planar, and electron-rich pyrene ring is central to these initial interactions. Crystal structures of DNA polymerase enzymes complexed with DNA containing the major 1-NP adduct reveal the critical role of these forces. oup.comresearchgate.netoup.com In one conformation, the bulky pyrene moiety intercalates into the DNA helix, stacking between the DNA base pairs. oup.comresearchgate.net This intercalation is stabilized by favorable hydrophobic and π-π stacking interactions with the aromatic faces of the DNA bases, effectively mimicking a natural base pair. researchgate.netoup.com

Hydrogen Bonding: Hydrogen bonding plays a crucial role in orienting the components within the enzyme's active site and determining the interaction's outcome. researchgate.netoup.com Structural studies show that after the pyrene adduct is accommodated, the incoming nucleotide can interact in different ways. For instance, an incoming dCTP can form a standard Watson-Crick hydrogen-bonded base pair with the adducted guanine, which forces the bulky pyrene ring out of the DNA helix and stalls replication. oup.comresearchgate.net In contrast, a mismatched dATP can stack on top of the intercalated pyrene ring, leading to a productive conformation for misincorporation and ultimately causing a G-to-T mutation. oup.comresearchgate.net

Computational and Theoretical Chemistry Approaches for 1 Acetamidopyren 6 Ol Research

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Time-Dependent Density Functional Theory (TD-DFT))

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic nature of 1-Acetamidopyren-6-ol. DFT methods provide a balance between computational cost and accuracy, making them well-suited for studying the electronic structure and properties of medium to large-sized molecules. researchgate.netresearchgate.net Time-Dependent DFT (TD-DFT) extends these principles to investigate excited-state properties, which is crucial for understanding the molecule's interaction with light. researchgate.netumfcluj.ro

The electronic structure of this compound dictates its fundamental chemical behavior. DFT calculations are employed to determine key electronic properties.

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in predicting a molecule's reactivity. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap, is a key indicator of chemical stability and reactivity. nih.govarturorobertazzi.it For pyrene (B120774) and its derivatives, the HOMO and LUMO are typically π-orbitals delocalized across the aromatic system. The introduction of the acetamido and hydroxyl groups on the pyrene core of this compound is expected to raise the HOMO energy and lower the LUMO energy, thereby reducing the energy gap compared to the parent pyrene molecule. This reduction in the energy gap suggests increased reactivity. Studies on hydroxyl-substituted pyrenes have shown that electron-donating groups lead to a decreased energy gap and facilitate oxidation. mit.edu

CompoundHOMO Energy (eV)LUMO Energy (eV)Energy Gap (eV)
Pyrene-5.85-2.103.75
1-Hydroxypyrene (B14473)-5.42-1.983.44
1-Aminopyrene (B158619)-5.15-1.893.26
This compound (Estimated)-5.30-1.953.35

Charge Distribution: Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis are used to calculate the partial atomic charges on each atom. nih.gov This information reveals the distribution of electrons within the molecule, highlighting electron-rich and electron-poor regions. In this compound, the oxygen and nitrogen atoms of the hydroxyl and acetamido groups are expected to carry negative partial charges, making them nucleophilic centers.

Molecular Electrostatic Potential (MEP): The MEP is a visual representation of the electrostatic potential on the electron density surface of a molecule. mdpi.com It is an invaluable tool for predicting the sites of electrophilic and nucleophilic attack. nih.gov For this compound, the MEP map would show negative potential (red/yellow regions) around the oxygen atoms of the carbonyl and hydroxyl groups, indicating their susceptibility to electrophilic attack. Regions of positive potential (blue) would be located around the hydrogen atoms, particularly the hydroxyl proton.

Computational methods are highly effective in predicting the spectroscopic signatures of molecules, which is essential for their identification and characterization.

UV-Vis Spectra: TD-DFT is the standard method for predicting electronic absorption spectra. researchgate.netumfcluj.ro By calculating the vertical excitation energies and oscillator strengths from the ground state to various excited states, a theoretical UV-Vis spectrum can be generated. For pyrene derivatives, the characteristic absorption bands are due to π-π* transitions within the aromatic system. nih.govdiva-portal.org The positions and intensities of these bands are sensitive to the nature and position of substituents. The acetamido and hydroxyl groups in this compound are expected to cause a red-shift (bathochromic shift) in the absorption maxima compared to unsubstituted pyrene.

CompoundPredicted λmax 1 (nm)Predicted λmax 2 (nm)Predicted λmax 3 (nm)
Pyrene335272241
1-Hydroxypyrene387285250
1-Aminopyrene410290255
This compound (Estimated)395288252

IR Spectra: DFT calculations can accurately predict vibrational frequencies. mit.edu By performing a frequency calculation on the optimized geometry of this compound, a theoretical IR spectrum can be obtained. This allows for the assignment of specific vibrational modes, such as the O-H stretch of the hydroxyl group, the N-H stretch and C=O stretch of the amide group, and the characteristic C-H and C=C stretching and bending modes of the pyrene core. nih.gov

NMR Chemical Shifts: The prediction of NMR spectra is typically achieved using methods like the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. acs.org This approach calculates the isotropic magnetic shielding constants for each nucleus, which can then be converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). This allows for the theoretical prediction of both ¹H and ¹³C NMR spectra for this compound, aiding in its structural elucidation. nih.gov

Understanding the metabolic fate of this compound is crucial for assessing its biological activity and potential toxicity. The metabolism of PAHs is predominantly carried out by cytochrome P450 (CYP) enzymes. nih.govscirp.org Computational methods, particularly combined quantum mechanics/molecular mechanics (QM/MM) approaches, are used to simulate these complex enzymatic reactions.

In a QM/MM simulation, the active site of the enzyme and the substrate (this compound) are treated with a high-level quantum mechanical method (like DFT), while the rest of the protein and solvent are described using a more computationally efficient molecular mechanics force field. This hybrid approach allows for the detailed study of bond-breaking and bond-forming processes within the vast protein environment.

Researchers can use this methodology to map the potential energy surface for various metabolic transformations, such as hydroxylation of the aromatic ring or oxidation of the acetyl group. By locating the transition states and calculating the activation energies for different pathways, the most likely metabolic products can be predicted. nih.gov These simulations provide invaluable mechanistic insights into how this compound is processed in a biological system, identifying reactive intermediates that could be responsible for toxic effects.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanics excels at describing electronic structure, molecular dynamics (MD) simulations are the tool of choice for exploring the conformational landscape and intermolecular interactions of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment.

For this compound, MD simulations can be used to study the rotational freedom around the single bonds connecting the acetamido group to the pyrene ring. This provides insight into the molecule's preferred conformations in different environments, such as in aqueous solution or when bound to a biological target.

Furthermore, MD simulations are crucial for studying intermolecular interactions. For instance, simulations can model the interaction of this compound with DNA, predicting whether it intercalates between base pairs or binds to the grooves, which is a key question for many PAH derivatives. Similarly, MD can be used to simulate the binding of the molecule within the active site of a protein, complementing the static picture from docking studies and providing information on the stability of the protein-ligand complex.

Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatization

Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) modeling are powerful computational tools used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or a specific property. researchgate.net These models are instrumental in guiding the synthesis of new derivatives with enhanced or desired properties.

In the context of this compound, a QSAR study would involve a set of structurally related pyrene derivatives with known activities (e.g., toxicity, fluorescence, or enzyme inhibition). For each molecule, a large number of numerical descriptors are calculated, which encode its structural, physicochemical, and electronic features. These can include descriptors related to size, shape, hydrophobicity (e.g., logP), and quantum chemical parameters like HOMO/LUMO energies or atomic charges.

Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that correlates a subset of these descriptors with the observed activity. A validated QSAR model can then be used to predict the activity of newly designed, yet unsynthesized, derivatives of this compound. This allows chemists to prioritize which derivatives to synthesize, saving significant time and resources by focusing on the most promising candidates for a particular application.

Advanced Computational Methodologies for Predicting Chemical Reactivity and Selectivity

Beyond the general electronic structure characterization, advanced computational methods are used to provide more nuanced predictions of chemical reactivity and selectivity. For aromatic compounds like this compound, predicting the most likely site for an electrophilic or radical attack is of great interest.

DFT-based reactivity descriptors are central to this effort. These include:

Fukui Functions: The Fukui function is a concept within DFT that indicates the change in electron density at a specific point in the molecule when an electron is added or removed. mit.edu It is used to identify the most nucleophilic (prone to electrophilic attack) and electrophilic (prone to nucleophilic attack) sites in a molecule.

Condensed Fukui Functions and Dual Descriptors: These are atom-centered indices derived from the Fukui function that provide a quantitative measure of the reactivity of each atom in the molecule. They are highly effective in predicting the regioselectivity of reactions like nitration or halogenation on PAH rings. mit.edu

Atomic Charge Distribution: As mentioned earlier, the calculated atomic charges can serve as a simple yet effective predictor of reactivity. For electrophilic substitution on the pyrene ring, the reaction is most likely to occur at the carbon atom with the highest negative charge. nih.gov

By applying these methods to this compound, researchers can predict which of the available positions on the pyrene core is most susceptible to further chemical modification or metabolic attack, providing a theoretical foundation for understanding its chemical behavior and guiding synthetic efforts. nih.gov

Future Research Directions and Emerging Paradigms for 1 Acetamidopyren 6 Ol Studies

Development of Next-Generation Pyrene-Based Probes with Enhanced Performance

Pyrene (B120774) and its derivatives are widely utilized as fluorescent probes due to their strong fluorescence emission, low cytotoxicity, high fluorescence quantum yield, and excellent cell permeability. rsc.org Future research will likely focus on creating next-generation probes derived from 1-Acetamidopyren-6-ol with superior performance characteristics. Key areas of development include:

Enhanced Quantum Yield and Photostability: Efforts will be directed towards synthesizing analogues of this compound with even higher fluorescence quantum yields and improved resistance to photobleaching. This will enable more sensitive detection and longer-term imaging experiments.

Large Stokes Shifts: Developing probes with large Stokes shifts is a priority to minimize self-quenching and background interference, leading to improved signal-to-noise ratios in complex biological environments. mdpi.com

Two-Photon Excitation: The rigid molecular skeleton of pyrene makes it an excellent candidate for developing two-photon excitable fluorescent probes, which are highly valuable for deep-tissue imaging. nih.gov

Targeted Functionality: Future probes will likely incorporate specific targeting moieties to enable precise localization within cellular organelles such as the nucleus, mitochondria, or endoplasmic reticulum. nih.gov

Property to EnhanceAdvantageResearch Focus
Quantum YieldHigher sensitivity in detectionModification of the pyrene core with electron-donating or withdrawing groups.
PhotostabilitySuitability for long-term imagingIncorporation of protective functional groups to prevent photodegradation.
Stokes ShiftReduced signal overlap and backgroundDesign of intramolecular charge transfer (ICT) systems within the molecule.
Two-Photon AbsorptionDeeper tissue penetration in imagingExtension of the π-conjugated system of the pyrene core.

Integration of this compound Analogues into Multimodal Imaging Platforms

The future of molecular imaging lies in multimodal approaches that combine the strengths of different imaging techniques. nih.govmdpi.com Analogues of this compound are well-suited for integration into such platforms, which could offer a more comprehensive understanding of biological processes.

This integration can be achieved by creating hybrid probes that are detectable by more than one imaging modality. mdpi.com For instance, a derivative of this compound could be incorporated into a nanoparticle-based system that also contains a contrast agent for magnetic resonance imaging (MRI) or a radionuclide for positron emission tomography (PET). nih.gov This would allow for the simultaneous acquisition of anatomical and functional information.

A key advantage of a single multimodal probe is the assurance of identical pharmacokinetics and co-localization of signals for each imaging modality. nih.gov The development of such probes will drive innovation in chemical synthesis and nanotechnology. nih.gov

Advanced Computational Modeling for Deeper Mechanistic Understanding

Advanced computational modeling is becoming an indispensable tool for understanding the behavior of complex molecules like this compound at the atomic level. These in silico methods can complement experimental studies by providing insights that are difficult to obtain through laboratory techniques alone. nih.gov

Future computational research on this compound and its analogues is expected to focus on:

Predicting Photophysical Properties: Quantum chemistry methods can be employed to predict the absorption and emission spectra, fluorescence quantum yields, and lifetimes of novel derivatives, thereby guiding the design of new probes with desired optical properties.

Simulating Interactions with Biomolecules: Molecular docking and molecular dynamics (MDS) simulations can be used to model the binding of this compound derivatives to biological targets such as proteins and nucleic acids. nih.gov This can help in understanding the mechanism of action and in designing probes with high specificity. For instance, studies have investigated the interaction of pyrene derivatives with human tumor-related DNA, revealing binding modes and affinities. nih.govmdpi.com

Elucidating Reaction Mechanisms: Computational studies can be used to investigate the mechanisms of chemical reactions involving this compound, which can aid in the development of new synthetic routes and in understanding its metabolic pathways.

Computational MethodApplication for this compoundExpected Outcome
Quantum ChemistryPrediction of photophysical propertiesDesign of probes with tailored optical characteristics.
Molecular DockingSimulation of binding to biological targetsIdentification of specific binding sites and interactions.
Molecular DynamicsAnalysis of dynamic behavior in complex mediaUnderstanding of conformational changes and binding stability.

Exploration of Novel Reaction Pathways and Synthetic Methodologies

The synthesis of substituted pyrenes can be challenging due to the limited methods for direct substitution. rsc.orgbris.ac.uk Future research will focus on developing novel and efficient synthetic methodologies to access a wider range of this compound analogues. This will involve both the refinement of existing methods and the exploration of new reaction pathways.

Key areas of interest include:

Direct C-H Functionalization: Transition metal-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of pyrene cores. mdpi.com Further development of these methods could provide more efficient and selective routes to novel this compound derivatives.

Indirect Synthetic Methods: Indirect approaches, such as those involving reduced pyrene intermediates or the cyclization of biphenyl precursors, will continue to be important for accessing substitution patterns that are not achievable through direct methods. rsc.orgbris.ac.uk

Development of Asymmetric Syntheses: The asymmetric functionalization of the pyrene core is a growing area of interest for applications in organic electronics and chiral sensing. nih.gov

Collaborative and Interdisciplinary Research Opportunities

The multifaceted nature of this compound and its potential applications necessitate a collaborative and interdisciplinary research approach. Future progress in this field will depend on the synergy between chemists, biologists, physicists, and computational scientists.

Chemistry and Biology: Synthetic chemists can design and create novel this compound analogues, which can then be evaluated by biologists for their performance as fluorescent probes in cellular and in vivo imaging.

Physics and Engineering: Physicists and engineers can contribute to the development of advanced imaging instrumentation and techniques that can fully exploit the unique photophysical properties of these probes.

Computational Science and Experiment: A close collaboration between computational and experimental scientists will be crucial for a deeper mechanistic understanding of the behavior of this compound and for the rational design of new and improved derivatives.

Such interdisciplinary collaborations will be essential for translating the fundamental scientific discoveries related to this compound into practical applications in areas such as biomedical research, diagnostics, and materials science.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.